Cas no 40832-47-1 (4-Chloro-2-nitro-N,N-di-n-propylaniline)

4-Chloro-2-nitro-N,N-di-n-propylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-nitro-N,N-di-n-propylaniline
- Reaxys ID: 915754
- 40832-47-1
- 4-CHLORO-2-NITRO-N,N-DIPROPYLANILINE
- (4-Chloro-2-nitrophenyl)di-n-propylamine
-
- MDL: MFCD28411342
- インチ: 1S/C12H17ClN2O2/c1-3-7-14(8-4-2)11-6-5-10(13)9-12(11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3
- InChIKey: YKIDUFYKCCUAET-UHFFFAOYSA-N
- ほほえんだ: N(CCC)(CCC)C1=CC=C(Cl)C=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 256.0978555g/mol
- どういたいしつりょう: 256.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-Chloro-2-nitro-N,N-di-n-propylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F176521-1g |
4-Chloro-2-nitro-N,N-di-n-propylaniline |
40832-47-1 | 97 | 1g |
RMB 1340.80 | 2025-02-21 | |
Cooke Chemical | F176521-5g |
4-Chloro-2-nitro-N,N-di-n-propylaniline |
40832-47-1 | 97 | 5g |
RMB 5341.60 | 2025-02-21 | |
Cooke Chemical | F176521-250mg |
4-Chloro-2-nitro-N,N-di-n-propylaniline |
40832-47-1 | 97 | 250mg |
RMB 443.20 | 2025-02-21 |
4-Chloro-2-nitro-N,N-di-n-propylaniline 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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7. Back matter
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-Chloro-2-nitro-N,N-di-n-propylanilineに関する追加情報
Research Briefing on 4-Chloro-2-nitro-N,N-di-n-propylaniline (CAS: 40832-47-1)
4-Chloro-2-nitro-N,N-di-n-propylaniline (CAS: 40832-47-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as an intermediate in the synthesis of bioactive molecules. This briefing provides an overview of the latest research findings, methodologies, and implications for future studies.
Recent investigations into 4-Chloro-2-nitro-N,N-di-n-propylaniline have focused on its role as a precursor in the synthesis of novel aniline derivatives. These derivatives exhibit promising pharmacological properties, including antimicrobial and anticancer activities. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the nitro and chloro functional groups of this compound could enhance its bioactivity and selectivity against specific cellular targets.
In addition to its pharmaceutical applications, 4-Chloro-2-nitro-N,N-di-n-propylaniline has been studied for its environmental impact. Research conducted by the Environmental Science & Technology journal (2023) highlighted its persistence in aquatic systems and potential ecotoxicological effects. Advanced oxidation processes (AOPs) were identified as effective methods for degrading this compound, thereby mitigating its environmental footprint.
From a synthetic chemistry perspective, recent advancements have optimized the production of 4-Chloro-2-nitro-N,N-di-n-propylaniline. A study in Organic Process Research & Development (2023) reported a high-yield, scalable synthesis route using catalytic hydrogenation, which minimizes byproduct formation and improves overall efficiency. This development is particularly relevant for industrial-scale production.
Looking ahead, the versatility of 4-Chloro-2-nitro-N,N-di-n-propylaniline suggests its continued relevance in multidisciplinary research. Future studies may explore its potential in targeted drug delivery systems and as a scaffold for designing enzyme inhibitors. Collaborative efforts between chemists, biologists, and environmental scientists will be essential to fully unlock its applications while addressing associated challenges.
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